molecular formula C30H37N3 B14225971 2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene CAS No. 745024-77-5

2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene

Cat. No.: B14225971
CAS No.: 745024-77-5
M. Wt: 439.6 g/mol
InChI Key: SAUCZMJNTMAKPT-UHFFFAOYSA-N
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Description

2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene is an organic compound with the molecular formula C24H29N3. This compound is characterized by the presence of azido and bis(2,6-di(propan-2-yl)phenyl) groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene typically involves the azidation of a precursor compound, such as 2,6-diisopropylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired azido compound. The general synthetic route can be summarized as follows:

    Starting Material: 2,6-diisopropylaniline

    Reaction: The aniline derivative is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

    Azidation: The diazonium salt is then reacted with sodium azide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of industrial reactors, precise control of reaction conditions, and efficient purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in bioconjugation techniques for labeling biomolecules.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-azido-1,3-di(propan-2-yl)benzene
  • 2,6-diisopropylphenylazide
  • 1-azido-2,6-diisopropylbenzene

Uniqueness

2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene is unique due to the presence of two bulky 2,6-di(propan-2-yl)phenyl groups, which can influence its reactivity and steric properties. This makes it distinct from other azido compounds and can lead to different reaction outcomes and applications.

Properties

CAS No.

745024-77-5

Molecular Formula

C30H37N3

Molecular Weight

439.6 g/mol

IUPAC Name

2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene

InChI

InChI=1S/C30H37N3/c1-18(2)22-12-9-13-23(19(3)4)28(22)26-16-11-17-27(30(26)32-33-31)29-24(20(5)6)14-10-15-25(29)21(7)8/h9-21H,1-8H3

InChI Key

SAUCZMJNTMAKPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C(=CC=C2)C3=C(C=CC=C3C(C)C)C(C)C)N=[N+]=[N-]

Origin of Product

United States

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